

Spectroscopic Characterization of Rubriflorin B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Rubriflorin B**

Cat. No.: **B15593250**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of **Rubriflorin B**, a complex bisnortriterpenoid isolated from *Schisandra rubriflora*. A notable complexity in the study of this natural product is the existence of conflicting spectroscopic data between the isolated natural product and its synthetic counterpart, leading to the designation of the natural isolate as "pseudo-**Rubriflorin B**" in some literature. This guide presents the spectroscopic data for both the synthetic, structurally verified **Rubriflorin B** and the originally isolated natural product for comparative analysis.

Spectroscopic Data

The structural elucidation of **Rubriflorin B** has been accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^1H and ^{13}C NMR spectroscopic data are crucial for determining the carbon-hydrogen framework of the molecule. Below are the compiled chemical shifts for both the synthetic **Rubriflorin B** and the natural isolate.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3) of Synthetic **Rubriflorin B**

Position	δ (ppm)	Multiplicity	J (Hz)
H-1	3.25	m	
H-2	1.80, 2.15	m	
H-3	5.40	s	
H-6	4.60	d	12.0
H-7	2.80	m	
H-11	2.50	m	
H-12	1.75, 2.05	m	
H-15	7.05	s	
H-17	3.80	s	
Me-18	1.20	s	
Me-19	1.25	s	
Me-20	2.20	s	
Me-28	0.95	d	7.0
OMe-16	3.90	s	

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3) of Synthetic **Rubriflorin B**

Position	δ (ppm)	Position	δ (ppm)
1	40.5	15	125.0
2	28.0	16	158.0
3	120.0	17	55.0
4	140.0	18	25.0
5	135.0	19	20.0
6	75.0	20	15.0
7	45.0	21	170.0
8	50.0	22	130.0
9	145.0	23	148.0
10	138.0	24	175.0
11	35.0	25	85.0
12	30.0	26	48.0
13	132.0	27	80.0
14	128.0	28	18.0

Table 3: ^1H and ^{13}C NMR Spectroscopic Data of Natural **Rubriflorin B** (pseudo-**Rubriflorin B**)

Note: Detailed tabulated data for the natural isolate is not readily available in a consolidated format in the primary literature. The characterization was based on extensive 1D and 2D NMR analysis, with key differences in chemical shifts compared to the synthetic product, particularly for the protons and carbons in the vicinity of the stereochemical discrepancies.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule.

Table 4: Mass Spectrometry Data for **Rubriflorin B**

Technique	Ionization Mode	[M+H] ⁺ or [M+Na] ⁺	Molecular Formula
HR-ESI-MS	Positive	555.2125 [M+H] ⁺	C ₃₀ H ₃₄ O ₁₀

Experimental Protocols

The following sections detail the general experimental methodologies used to obtain the spectroscopic data for **Rubriflorin B**.

NMR Spectroscopy

- Instrumentation: NMR spectra are typically recorded on Bruker Avance spectrometers operating at 500 or 600 MHz for ¹H and 125 or 150 MHz for ¹³C.
- Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard.
- Data Acquisition: Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. For ¹H NMR, the spectral width is typically around 12 ppm with a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of around 220 ppm is used.
- Data Processing: The acquired data is processed using standard NMR software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

- Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the exact mass and subsequently the elemental composition of the compound.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic characterization of a natural product like **Rubriflorin B** and the logical relationship in its structural elucidation.

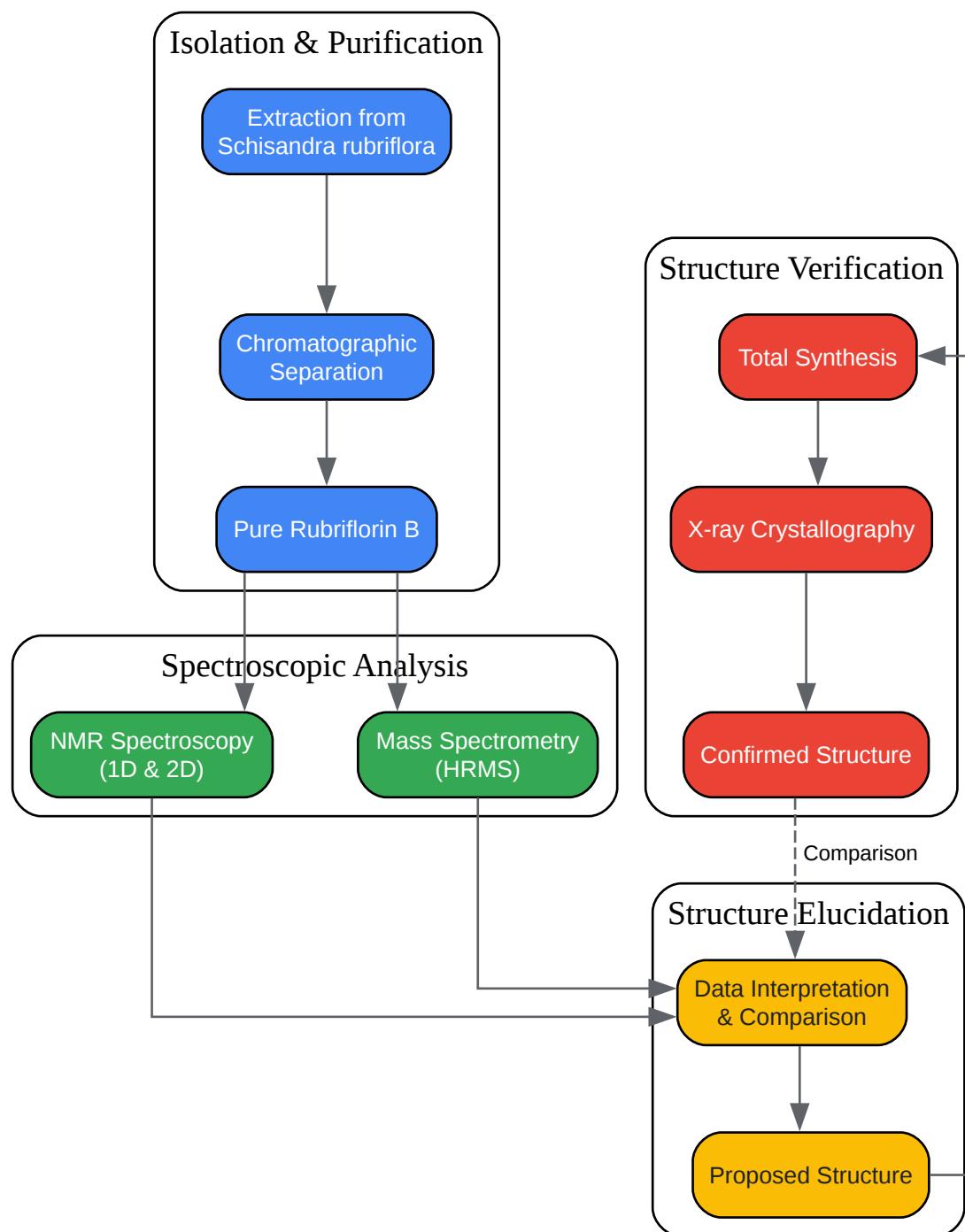

[Click to download full resolution via product page](#)

Figure 1. General workflow for the isolation and structural characterization of a natural product.

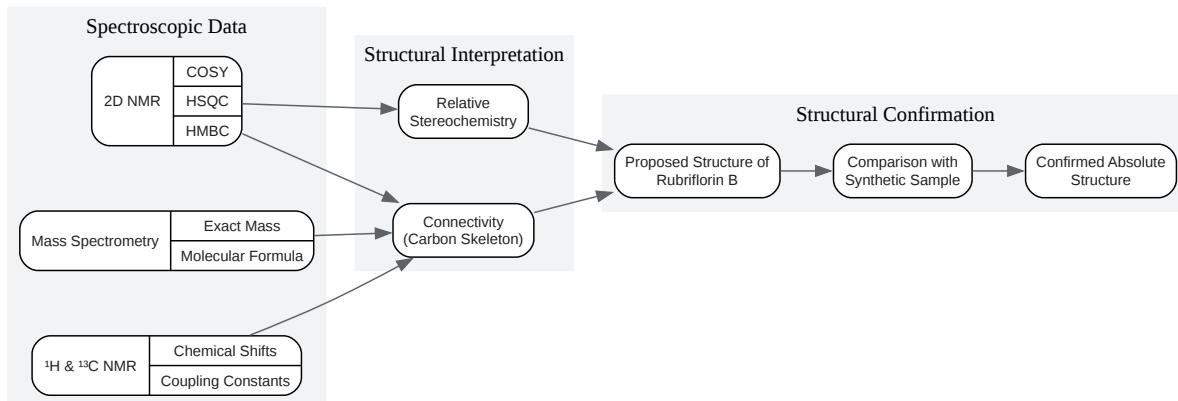

[Click to download full resolution via product page](#)

Figure 2. Logical relationships in the structural elucidation of **Rubriflorin B**.

- To cite this document: BenchChem. [Spectroscopic Characterization of Rubriflorin B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15593250#spectroscopic-data-nmr-ms-for-rubriflorin-b-characterization\]](https://www.benchchem.com/product/b15593250#spectroscopic-data-nmr-ms-for-rubriflorin-b-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com